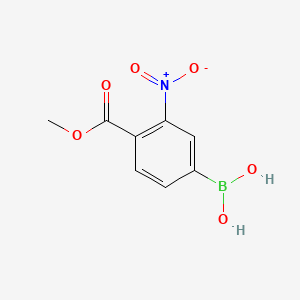

Acide 4-méthoxycarbonyl-3-nitrophénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO6 and its molecular weight is 224.963. The purity is usually 95%.

BenchChem offers high-quality (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de couplage de Suzuki-Miyaura

Les acides boroniques, y compris l'« acide 4-méthoxycarbonyl-3-nitrophénylboronique », sont couramment utilisés dans les réactions de couplage de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium utilisée pour former des liaisons carbone-carbone. C'est un outil puissant en synthèse organique et il est largement utilisé dans la synthèse de divers composés organiques.

Préparation d'inhibiteurs

Les acides boroniques ont été utilisés dans la préparation d'inhibiteurs pour diverses cibles biologiques . Par exemple, ils peuvent être utilisés pour inhiber des enzymes comme la lactate déshydrogénase, qui joue un rôle dans la prolifération des cellules cancéreuses .

Réaction d'Heck oxydative catalysée au Pd (II) de type tandem et séquence d'amidation intramoléculaire C-H

Il s'agit d'un type de réaction spécifique où l'« acide 4-méthoxycarbonylphénylboronique » pourrait potentiellement être utilisé comme réactif . La réaction implique la formation d'une liaison carbone-carbone et l'introduction d'un groupe amide dans la molécule.

Fluoroalkylation aérobie sans ligand catalysée au cuivre d'acides arylboroniques avec des iodures de fluoroalkyle

Dans cette réaction, les acides arylboroniques, tels que l'« acide 4-méthoxycarbonylphénylboronique », peuvent être utilisés comme réactifs . La réaction implique l'introduction d'un groupe fluoroalkyle dans la molécule.

Nitration ipso en un pot d'acides arylboroniques

Il s'agit d'une autre réaction où l'« acide 4-méthoxycarbonylphénylboronique » pourrait potentiellement être utilisé comme réactif . La réaction implique l'introduction d'un groupe nitro dans la molécule.

Nitration catalysée au cuivre

L'« acide 4-méthoxycarbonylphénylboronique » pourrait potentiellement être utilisé dans les réactions de nitration catalysées au cuivre . Ces réactions impliquent l'introduction d'un groupe nitro dans la molécule.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of suzuki-miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

In suzuki-miyaura coupling reactions, boronic acids play a crucial role in the formation of carbon-carbon bonds , which are fundamental in various biochemical pathways.

Result of Action

As a component in suzuki-miyaura coupling reactions, this compound would contribute to the formation of carbon-carbon bonds , which are integral to the structure of many organic compounds.

Action Environment

The action of 4-Methoxycarbonyl-3-nitrophenylboronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions help maintain the stability of the compound, thereby influencing its efficacy in reactions.

Activité Biologique

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a tool for biochemical research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that derivatives of boronic acids, including (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that this compound can inhibit the growth of androgen-dependent prostate cancer cells (LAPC-4) and other cancer types, demonstrating selectivity comparable to established drugs like flutamide .

The proposed mechanism involves the interaction of the boronic acid moiety with specific amino acid residues within target proteins. In particular, molecular docking studies suggest that (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid may act as an antagonist to the androgen receptor (AR), forming hydrogen bonds with critical residues that facilitate its binding . This interaction is crucial for its antiproliferative activity.

Structure-Activity Relationships (SAR)

The biological activity of boronic acids is highly dependent on their structural features. The presence of substituents such as methoxy and nitro groups has been shown to enhance the compound's efficacy. For example, modifications in the position of chlorine on the pyrazine ring significantly affected activity levels; compounds lacking chlorine showed no antiproliferative effects .

| Compound | Structure | Activity against LAPC-4 |

|---|---|---|

| 5a | 5a | High |

| 9a | 9a | Moderate |

| 10a | 10a | Low |

| 11a | 11a | None |

Case Studies

- Inhibition of Autotaxin : A study demonstrated that replacing carboxylic acids with boronic acids significantly improved inhibition potency against autotaxin, a target in cancer metastasis. The compound exhibited an IC50 value as low as 6 nM, showcasing its potential as a therapeutic agent .

- Antiviral Activity : Boronic acids have also been explored for their antiviral properties. One derivative showed competitive inhibition of HIV-1 protease with a Ki value significantly lower than that of darunavir, indicating enhanced efficacy and reduced toxicity compared to traditional treatments .

- Delivery Systems : Recent advancements have utilized (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid in dendrimer-based delivery systems for proteins like saporin. These systems demonstrated improved cellular uptake and cytotoxicity against cancer cells, highlighting the compound's versatility beyond direct therapeutic applications .

Propriétés

IUPAC Name |

(4-methoxycarbonyl-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNDQDNATQPFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659397 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85107-56-8 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.